2,6-Anhydro-1-deoxygluco-hept-1-enitol
Description
2,6-Anhydro-1-deoxy-D-gluco-hept-1-enitol (hereafter referred to as gluco-heptenitol) is a seven-carbon sugar derivative characterized by a 2,6-anhydro bridge, a deoxygenated C1 position, and an enitol (α,β-unsaturated alcohol) moiety at C1. Its gluco configuration denotes specific stereochemistry of hydroxyl groups, aligning with D-glucose. This compound is notable for its enzymatic role as a substrate for α-glucan phosphorylases (e.g., from rabbit muscle, potato, and E. coli), enabling primer-independent catalysis in the presence of arsenate or phosphate . The reaction produces 1-deoxy-α-D-gluco-heptulose 2-phosphate (heptulose-2-P), a potent inhibitor (Ki = 1.9 × 10⁻⁶ M with potato phosphorylase), suggesting transition-state-like enzyme-ligand interactions . This unique property distinguishes gluco-heptenitol from traditional phosphorylase substrates, which require primers like glycogen.
Properties
CAS No. |
74310-30-8 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methylideneoxane-3,4,5-triol |
InChI |
InChI=1S/C7H12O5/c1-3-5(9)7(11)6(10)4(2-8)12-3/h4-11H,1-2H2 |
InChI Key |
GUNAWUQZIVSTCQ-UHFFFAOYSA-N |
SMILES |
C=C1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=C1C(C(C(C(O1)CO)O)O)O |
Synonyms |
2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol 2,6-anhydro-1-deoxygluco-hept-1-enitol ADGHE heptenitol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Gluco-Heptenitol and Analogues
Key Observations:
- Protecting Groups : Benzyl, acetyl, and triethylsilyl groups enhance solubility and stability during synthetic applications (e.g., palladium-catalyzed arylations) .
- Stereochemistry : Gluco vs. galacto configurations influence enzyme recognition and synthetic product stereochemistry. For instance, galacto derivatives may exhibit altered regioselectivity in glycosylation reactions .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano on aryl rings) enhance reactivity in cross-coupling reactions by polarizing the C1 double bond .
Preparation Methods
Glycosyl Halide-Mediated Strategies
Early methods for synthesizing 2-deoxy sugars, including 2,6-anhydro-1-deoxygluco-hept-1-enitol, often relied on glycosyl halides as key intermediates. For example, glycosyl chlorides (e.g., 36 ) have been activated using mercury-based promoters such as HgBr₂/HgO to achieve α-selective couplings with azide-protected acceptors (e.g., 37 ) (Scheme 12). This approach affords products like 38 in 72% yield with exclusive α-selectivity, leveraging the oxocarbenium ion’s stabilization under polar solvents like CH₂Cl₂.
A critical limitation of mercury reagents is their toxicity, prompting the development of alternative promoters. Silver triflate (AgOTf) has been employed to activate thioglycosides, generating glycosyl triflates in situ. For instance, the reaction of p-toluenesulfenyl chloride (p-TolSCl) with thioglycosides in the presence of AgOTf produces glycosyl chlorides, which undergo glycosylation with secondary acceptors in high α-selectivity (Scheme 13).
Table 1: Comparison of Halide-Based Glycosylation Conditions
| Donor Type | Promoter | Solvent | Yield (%) | α/β Ratio |
|---|---|---|---|---|
| Chloride | HgBr₂/HgO | CH₂Cl₂ | 72 | >99:1 |
| Thioglycoside | AgOTf/p-TolSCl | CH₂Cl₂ | 68 | 10:1 |
Glycal Epoxidation and Rearrangement
Glycals, unsaturated carbohydrate derivatives, serve as versatile precursors for 2-deoxy sugars. Epoxidation of glucal derivatives followed by acid-catalyzed rearrangement has been explored to construct the 2,6-anhydro linkage. For example, treatment of tri-O-acetyl-d-glucal with m-chloroperbenzoic acid (mCPBA) generates an epoxide, which undergoes ring-opening with a nucleophile (e.g., water or alcohols) to form 2-deoxy derivatives. Subsequent protection and oxidation steps yield the hept-1-enitol backbone.
Modern Catalytic Methods
Lewis Acid-Catalyzed Glycosylations
Recent advances emphasize the use of Lewis acids to enhance selectivity and efficiency. Hafnium-based catalysts, such as Cp₂HfCl₂–AgClO₄, have proven effective for O-to-C glycosyl rearrangements, enabling direct access to C-glycosides from aryl glycosides (Scheme 21). This method avoids the need for protecting groups at C-2, streamlining the synthesis of 2-deoxy analogs.
Additive-Controlled Glycosylations
| Additive | Temperature (°C) | Yield (%) | α/β Ratio |
|---|---|---|---|
| DMF | 0 | 32 | >99:1 |
| MPF | −10 | 88 | 10:1 |
Enzymatic and Chemoenzymatic Synthesis
Glycosynthase-Mediated Assembly
Glycosynthases, engineered enzymes lacking hydrolytic activity, have been employed to construct 2-deoxy glycosides. For instance, mutant β-glucosidases catalyze the transfer of 2-deoxyglycosyl fluorides to acceptors, achieving β-selectivity in aqueous buffers. While this method is eco-friendly, its application to hept-1-enitol derivatives remains underexplored.
Solid-Phase Synthesis
Iterative Glycosylation on Polymer Supports
Solid-phase strategies enable the rapid assembly of oligosaccharides. The Doi and Takahashi group demonstrated this by iteratively coupling vancomycin derivatives (e.g., 65 ) with vancosamine fluorides on a resin-bound acceptor (66 ), yielding the target hexasaccharide (67 ) in 89% yield (8:1 α/β). This approach minimizes purification steps and is adaptable to 2,6-anhydro derivatives.
Characterization and Analytical Challenges
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2,6-Anhydro-1-deoxygluco-hept-1-enitol, and what analytical methods validate its purity?
- Methodological Answer :
- Synthesis : Begin with protected glucose derivatives, followed by regioselective deoxygenation at the C1 position and introduction of the hept-1-enitol moiety via Wittig or Horner-Wadsworth-Emmons reactions. Use anhydrous conditions to prevent hydrolysis of the anhydro bridge .
- Validation :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or evaporative light scattering detection (ELSD) .
- Structural Confirmation : -NMR and -NMR to confirm stereochemistry; mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS m/z calculated for CHO: 176.18) .
Q. How does the stereochemistry of 2,6-Anhydro-1-deoxygluco-hept-1-enitol influence its reactivity in glycosylation studies?
- Methodological Answer :
- The axial orientation of the 2,6-anhydro bridge restricts ring flexibility, favoring β-selectivity in glycosylation. Compare kinetic data (e.g., via -NMR monitoring) with analogous compounds lacking the anhydro bridge to isolate stereoelectronic effects .
- Use density functional theory (DFT) calculations to model transition states and validate experimental outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for 2,6-Anhydro-1-deoxygluco-hept-1-enitol derivatives?
- Methodological Answer :
- Data Reconciliation : Cross-reference -NMR chemical shifts across solvents (DMSO-d vs. CDCl) and temperatures. For example, discrepancies in carbonyl signals may arise from keto-enol tautomerism, which can be stabilized via low-temperature NMR (−40°C) .
- Collaborative Validation : Share raw spectral data in open-access repositories (e.g., Zenodo) to enable peer verification, adhering to FAIR principles .
Q. What experimental design considerations are critical for studying the enzyme inhibition kinetics of 2,6-Anhydro-1-deoxygluco-hept-1-enitol analogs?
- Methodological Answer :
- Enzyme Assays : Use a stopped-flow spectrophotometer to measure initial reaction rates (e.g., with α-glucosidase). Vary substrate concentrations (0.1–10 mM) and fit data to the Michaelis-Menten model.
- Controls : Include inhibitors like acarbose to benchmark potency (IC comparisons).
- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to distinguish competitive vs. noncompetitive inhibition. Report standard errors for fitted parameters (K, V) .
用它!帮你看懂文献数据图,更好描述实验结果00:17
Q. How can computational modeling optimize the synthesis of 2,6-Anhydro-1-deoxygluco-hept-1-enitol under green chemistry conditions?
- Methodological Answer :
- Solvent Selection : Use COSMO-RS simulations to predict solvent efficiency. Polar aprotic solvents (e.g., DMF) may stabilize intermediates but require substitution with cyclopentyl methyl ether (CPME) for greener workflows.
- Catalyst Screening : Perform high-throughput DFT screening of organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess (ee). Validate with chiral HPLC .
Data Contradiction and Reproducibility
Q. Why do X-ray crystallography and NMR-derived structures of 2,6-Anhydro-1-deoxygluco-hept-1-enitol show conformational discrepancies?
- Methodological Answer :
- Crystallography vs. Solution State : X-ray structures reflect solid-state conformations, while NMR captures dynamic equilibria. Compare torsion angles (e.g., C2-C6-O6) using Mercury Software (for XRD) and NOESY cross-peaks (for NMR) .
- Mitigation : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model solvent effects and reconcile differences .
Q. How should researchers address batch-to-batch variability in biological activity assays for this compound?
- Methodological Answer :
- Quality Control : Implement orthogonal purity checks (HPLC, -NMR integration) for each synthesis batch.
- Standardization : Use a reference standard (e.g., NIST-traceable material) to normalize bioassay results.
- Statistical Analysis : Apply ANOVA to compare IC values across batches; exclude outliers with Grubbs’ test (α = 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

